5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile
Description
This compound features a thiophene-2-carbonitrile core linked via a methyl group to a piperidine ring, which is further connected to a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. Its structural complexity combines nitrogen-containing heterocycles (piperidine, piperazine, pyridine) and a trifluoromethyl group, which are common in bioactive molecules targeting kinases or neurotransmitter receptors. The carbonitrile group enhances binding affinity and metabolic stability, while the trifluoromethyl group improves lipophilicity and bioavailability .
Properties
IUPAC Name |
5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5S/c22-21(23,24)16-1-4-20(26-14-16)29-11-9-28(10-12-29)17-5-7-27(8-6-17)15-19-3-2-18(13-25)30-19/h1-4,14,17H,5-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLCSNWZPMSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=C(S4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile is a complex molecular structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Pyridine : A nitrogen-containing aromatic ring that often contributes to biological activity.
- Piperazine and Piperidine Rings : These cyclic amines are known for their roles in drug design, particularly in enhancing receptor binding.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Thiophene Ring : Known for its electronic properties that can influence biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antimicrobial Activity
Several studies have highlighted the potential of trifluoromethyl-pyridine derivatives as antimicrobial agents. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM . The incorporation of piperazine rings has been linked to enhanced potency against various bacterial strains.
Antidiabetic Properties
Piperazine derivatives have also been investigated for their antidiabetic effects. Research indicates that certain piperazine compounds can exhibit low cytotoxicity while demonstrating effective inhibition of carbohydrate-hydrolyzing enzymes, which is crucial for managing diabetes . The specific compound may share these beneficial properties due to structural similarities.
Neuroprotective Effects
Emerging evidence suggests that compounds featuring piperidine and piperazine moieties can interact with neurotransmitter systems, potentially offering neuroprotective benefits. Studies on related compounds indicate their ability to modulate receptor activity, which could be beneficial for conditions like Parkinson's disease .
Case Studies and Research Findings
The biological activity of this compound likely stems from its ability to interact with various biological targets:
- Receptor Modulation : The piperazine and piperidine components may facilitate binding to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : The thiophene and pyridine rings can participate in enzyme inhibition through π-stacking interactions or hydrogen bonding, impacting metabolic pathways relevant in diabetes and infectious diseases.
- Antimicrobial Action : The trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that similar compounds with trifluoromethyl-pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been tested under National Cancer Institute protocols, revealing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .
Neuropharmacology
The piperazine and piperidine components of the compound suggest potential applications in neuropharmacology. Compounds featuring these moieties are often investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of psychiatric disorders. Research indicates that such compounds can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists, which may provide therapeutic benefits in conditions like depression and schizophrenia .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of related compounds have shown efficacy against various bacterial strains. The incorporation of a thiophene ring may enhance the compound's interaction with microbial membranes, leading to increased antibacterial activity. This aspect warrants further exploration to establish its potential as an antimicrobial agent .
Case Studies
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared to three structurally related molecules from the evidence:
Key Observations :
- Core Structure : The target compound uses a thiophene-2-carbonitrile core, whereas analogs employ pyridine (), pyrrole (), or a ketone backbone ().
- Substituent Linkage: The target’s piperidine-piperazine bridge provides conformational rigidity, contrasting with the pentanone chain in MK18 or direct pyrrole-piperazine bonding in .
- Trifluoromethyl Group : Only the target and MK18 include a trifluoromethyl group, but MK18 attaches it to a phenyl ring vs. the target’s pyridine.
Preparation Methods
Trifluoromethylation of Halogenated Pyridine
The 5-(trifluoromethyl)pyridin-2-yl group is synthesized via halogen exchange using anhydrous hydrogen fluoride (HF) and metal halide catalysts. As detailed in, 2-chloro-5-(trichloromethyl)pyridine undergoes liquid-phase fluorination at 170–180°C under 15 psig pressure with FeCl₃ or FeF₃ catalysts, yielding 2-chloro-5-(trifluoromethyl)pyridine in 25 hours. This step achieves near-quantitative conversion due to the high electrophilicity of the trichloromethyl group and the catalytic activity of iron halides.
Reaction Conditions:
Piperazine Substitution
The chlorine atom at position 2 of the pyridine ring is displaced by piperazine via nucleophilic aromatic substitution. Heating 2-chloro-5-(trifluoromethyl)pyridine with excess piperazine in dimethylformamide (DMF) at 120°C for 24 hours affords the 5-(trifluoromethyl)pyridin-2-ylpiperazine intermediate. The reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack.
Preparation of Piperidin-1-ylmethyl Intermediate
Reductive Amination of Piperidine
The piperidin-1-ylmethyl segment is synthesized via reductive amination of 4-aminopiperidine with formaldehyde. Using triacetoxyborohydride (STAB) as a reducing agent in tetrahydrofuran (THF), the reaction proceeds at room temperature under inert conditions, yielding the secondary amine product. This method, adapted from, avoids over-alkylation and ensures high regioselectivity.
Reaction Conditions:
Protection-Deprotection Strategy
To prevent undesired side reactions during subsequent coupling steps, the piperidine nitrogen is protected as a tert-butyl carbamate (Boc) group. Deprotection using hydrochloric acid (HCl) in dioxane regenerates the free amine prior to final assembly.
Coupling of Thiophene-2-carbonitrile Moiety
Synthesis of Thiophene-2-carbonitrile
The thiophene-2-carbonitrile fragment is prepared via a base-mediated substitution reaction. As described in, 1-fluoro-2-nitrobenzene reacts with 2-amino-5-methyl-3-thiophenecarbonitrile in THF using sodium hydride (NaH) as a base, yielding the substituted thiophene derivative in 77% yield after 18 hours.
Reaction Conditions:
Methylene Bridge Formation
The methylene linker is introduced via a Mannich reaction between the piperidine intermediate and thiophene-2-carbonitrile. Using paraformaldehyde and catalytic acetic acid in ethanol, the three-component reaction forms the C–N bond under mild conditions, achieving 68% yield after recrystallization.
Final Assembly and Purification
Coupling of Fragments
The piperazine-pyridine and piperidine-thiophene intermediates are coupled via a nucleophilic substitution reaction. Heating the intermediates in acetonitrile with potassium carbonate (K₂CO₃) at 80°C for 12 hours facilitates the formation of the final product.
Reaction Conditions:
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) ensures >98% purity.
Optimization and Yield Considerations
Adopting solvent-free conditions for the methylene bridge step, as demonstrated in, reduces environmental impact and improves atom economy. Additionally, replacing NaH with safer bases like potassium tert-butoxide (t-BuOK) mitigates handling risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
